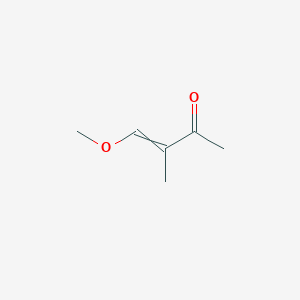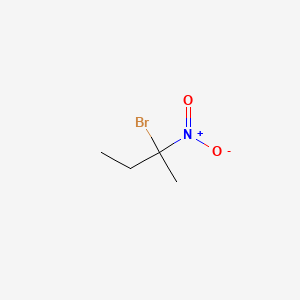
Butane, 2-bromo-2-nitro-
Overview
Description
Butane, 2-bromo-2-nitro- is an organic compound with the molecular formula C4H8BrNO2 It is a derivative of butane, where a bromine atom and a nitro group are attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-bromo-2-nitro- typically involves the bromination of 2-nitrobutane. This can be achieved by treating 2-nitrobutane with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the second carbon atom.
Industrial Production Methods
Industrial production of Butane, 2-bromo-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Butane, 2-bromo-2-nitro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-nitrobutanol.
Elimination Reactions: In the presence of a strong base, Butane, 2-bromo-2-nitro- can undergo elimination reactions to form alkenes, such as 2-nitro-2-butene.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under reflux conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Major Products Formed
Substitution: 2-Nitrobutanol
Elimination: 2-Nitro-2-butene
Reduction: 2-Bromo-2-aminobutane
Scientific Research Applications
Butane, 2-bromo-2-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Butane, 2-bromo-2-nitro- involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing the transition states and intermediates formed during these reactions.
Comparison with Similar Compounds
Butane, 2-bromo-2-nitro- can be compared with other similar compounds, such as:
2-Bromobutane: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitrobutane: Lacks the bromine atom, making it less versatile in substitution and elimination reactions.
2-Bromo-2-methylbutane: Has a methyl group instead of a nitro group, leading to different reactivity and applications.
The presence of both bromine and nitro groups in Butane, 2-bromo-2-nitro- makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-2-nitrobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2/c1-3-4(2,5)6(7)8/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWKBYDWIWHRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)([N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280613 | |
| Record name | Butane, 2-bromo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55653-00-4 | |
| Record name | 2-Bromo-2-nitrobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55653-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2-bromo-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055653004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2-bromo-2-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2-bromo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


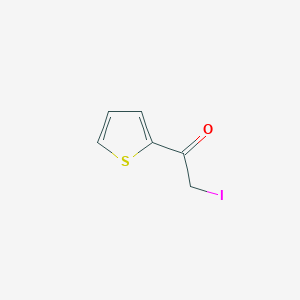

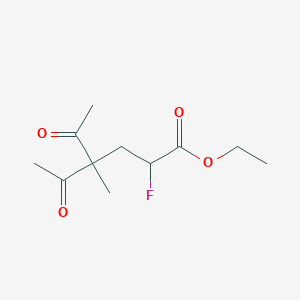
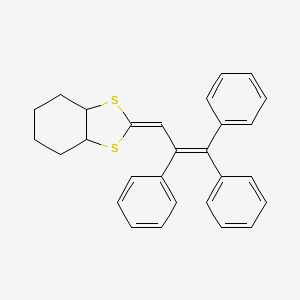
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
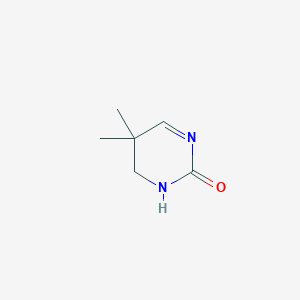

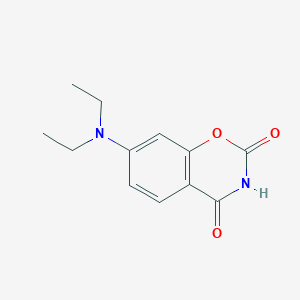
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
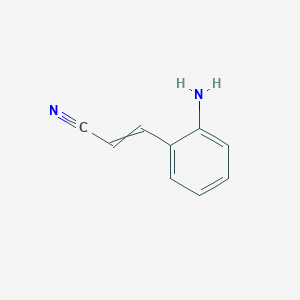
![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

